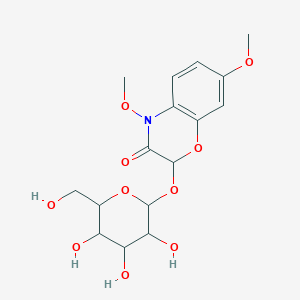

HDMBOA-Glc

Description

Properties

CAS No. |

113565-33-6 |

|---|---|

Molecular Formula |

C16H21NO10 |

Molecular Weight |

387.34 g/mol |

IUPAC Name |

4,7-dimethoxy-2-[3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one |

InChI |

InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3 |

InChI Key |

UOASSFRPBORTCT-UHFFFAOYSA-N |

SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |

Canonical SMILES |

COC1=CC2=C(C=C1)N(C(=O)C(O2)OC3C(C(C(C(O3)CO)O)O)O)OC |

melting_point |

143-145°C |

physical_description |

Solid |

Synonyms |

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside HDMBOA-Glc |

Origin of Product |

United States |

Foundational & Exploratory

An In-depth Technical Guide to the HDMBOA-Glc Biosynthesis Pathway in Maize

Authored for: Researchers, Scientists, and Drug Development Professionals

December 14, 2025

Abstract: Benzoxazinoids (Bxs) are a critical class of specialized metabolites in maize (Zea mays) that play a pivotal role in defense against a broad spectrum of herbivores and pathogens. The primary benzoxazinoid in young maize tissues is 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). In response to biotic stress, DIMBOA-Glc is converted into more potent derivatives, most notably 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). This conversion is a key inducible defense mechanism.[1] Furthermore, a related side-branch of the pathway produces 8-O-methylated benzoxazinoids, which are particularly effective against phloem-feeding insects.[2][3] This guide provides a detailed technical overview of the enzymatic steps, genetic regulation, and functional significance of the this compound and related 8-O-methylated benzoxazinoid biosynthesis pathways in maize. It includes summaries of quantitative data and detailed experimental protocols for researchers in the field.

Core Benzoxazinoid Biosynthesis: The Pathway to DIMBOA-Glc

The formation of this compound relies on the precursor DIMBOA-Glc, which is synthesized via a well-characterized nine-step pathway encoded by the Bx gene cluster. The pathway begins in the plastids with the conversion of indole-3-glycerol phosphate, an intermediate of the shikimate pathway, into indole, a reaction catalyzed by the enzyme BX1.[2] A series of four cytochrome P450-dependent monooxygenases (BX2 to BX5) then consecutively oxidize indole to form the unstable aglucone 2,4-dihydroxy-1,4-benzoxazin-3-one (DIBOA).[4][5]

To stabilize this reactive compound, UDP-glucosyltransferases (BX8 and BX9) attach a glucose moiety, forming DIBOA-Glc in the cytoplasm.[4] The pathway continues with a hydroxylation at the C-7 position by the 2-oxoglutarate-dependent dioxygenase (2ODD) BX6, followed by methylation of this new hydroxyl group by the O-methyltransferase (OMT) BX7, yielding the central intermediate, DIMBOA-Glc.[2][5]

The Diversification of DIMBOA-Glc: Biosynthesis of this compound and 8-O-Methylated Derivatives

DIMBOA-Glc serves as a crucial branch point, leading to the synthesis of several defense compounds with distinct biological activities. These reactions are catalyzed by enzymes encoded by genes located outside the primary Bx gene cluster.[2]

The Direct Pathway to this compound

The conversion of DIMBOA-Glc to this compound is a key induced defense response, often triggered by herbivory or fungal infection.[6][7] This reaction involves the methylation of the 4-hydroxyl group of DIMBOA-Glc. This step is catalyzed by a group of homologous S-adenosyl-l-methionine-dependent O-methyltransferases: BX10, BX11, and BX12.[1][2] A fourth OMT, BX14, also possesses the ability to catalyze this reaction.[5] this compound has demonstrated higher toxicity against certain chewing herbivores compared to its precursor.[6]

The 8-O-Methylation Side Branch

A distinct side branch from DIMBOA-Glc leads to the production of 8-O-methylated benzoxazinoids, which are particularly effective against phloem-feeding insects such as aphids.[2][3]

-

BX13 Action: The 2-oxoglutarate-dependent dioxygenase, BX13, catalyzes an unusual reaction involving the hydroxylation and likely ortho-rearrangement of the methoxy group of DIMBOA-Glc to form a novel intermediate, TRIMBOA-Glc.[2][3]

-

BX7 Action: The O-methyltransferase BX7, previously involved in the core pathway, methylates the 7-hydroxyl group of TRIMBOA-Glc to produce DIM₂BOA-Glc.[2][3]

-

BX14 Action: Finally, the O-methyltransferase BX14 catalyzes the methylation of DIM₂BOA-Glc to generate HDM₂BOA-Glc.[2][3]

Quantitative Data on Benzoxazinoid Accumulation

The concentrations of these metabolites vary significantly between maize lines, developmental stages, and in response to environmental stimuli. The following tables summarize key quantitative data from published literature.

| Compound | Concentration (µg/g Fresh Weight) | Maize Line / Condition | Reference |

| DIMBOA-Glc | Up to 3,000 | Young, undamaged leaves of many maize lines | [2] |

| This compound | Accumulates upon induction | Induced by insect herbivory or fungal infestation | [2][7] |

| DIM₂BOA-Glc | 17.6 ± 7.2 | Leaves of inbred line CML277 (constitutive) | [2] |

| DIM₂BOA-Glc | 596.6 ± 174.1 | Leaves of inbred line P39 (constitutive) | [2] |

| DIM₂BOA-Glc | 1021.8 ± 131.8 | Roots of inbred line Mo18W (constitutive) | [2] |

| HDM₂BOA-Glc | 34.7 ± 11.1 | Leaves of inbred line M162W (constitutive) | [2] |

| HDM₂BOA-Glc | 339.4 ± 49.1 | Roots of inbred line CML277 (constitutive) | [2] |

| Table 1: Constitutive and Induced Levels of Key Benzoxazinoids in Maize Tissues. |

Regulation of the this compound Pathway

The biosynthesis of this compound and related compounds is tightly controlled by complex signaling networks, primarily activated by biotic stress.

-

Jasmonic Acid (JA) Signaling: Herbivore attack and pathogen infection trigger a rapid increase in JA levels. The JA signaling cascade is a key regulator, leading to the activation of transcription factors that upregulate the expression of Bx genes involved in this compound accumulation.[8]

-

Chitosan Signaling: Chitosan, a component of fungal cell walls, acts as a potent elicitor. Treatment of maize with chitosan mimics pathogen attack and induces the accumulation of this compound.[8][9]

-

DIMBOA as a Signaling Molecule: Beyond its role as a precursor, DIMBOA itself can function as a defense signal. Apoplastic DIMBOA can induce callose deposition, a physical barrier against pathogens and aphids, and also participates in a negative feedback loop to repress the transcription of Bx genes.[9] This creates a complex trade-off, as the conversion of DIMBOA-Glc to the more toxic this compound reduces the available pool of DIMBOA for signaling.[1]

Key Experimental Protocols

This section provides an overview of methodologies commonly used to investigate the this compound biosynthesis pathway.

Protocol: Benzoxazinoid Extraction and Quantification by LC-MS/MS

-

Sample Preparation: Flash-freeze ~100 mg of maize tissue in liquid nitrogen and grind to a fine powder.

-

Extraction: Add 1 mL of extraction solvent (e.g., acetonitrile/water/formic acid, 80:19.9:0.1, v/v/v). Vortex thoroughly and sonicate for 15 minutes in a cold water bath.

-

Centrifugation: Centrifuge at 14,000 x g for 10 minutes at 4°C.

-

Filtration: Transfer the supernatant to a new tube and filter through a 0.22 µm PTFE filter into an HPLC vial.

-

LC-MS/MS Analysis: Inject the sample onto a C18 reverse-phase column. Use a gradient elution program with mobile phases of water + 0.1% formic acid (A) and acetonitrile + 0.1% formic acid (B).[10][11]

-

Detection: Use a tandem mass spectrometer operating in negative ion mode with Multiple Reaction Monitoring (MRM) for sensitive and specific quantification of DIMBOA-Glc, this compound, and other related metabolites.

Protocol: In Vitro Enzyme Assays for Bx O-Methyltransferases (OMTs)

-

Protein Expression: Clone the coding sequence of the target Bx OMT gene (e.g., Bx10) into an E. coli expression vector (e.g., pET-28a with a His-tag). Express the protein in an appropriate E. coli strain (e.g., BL21(DE3)) via IPTG induction.

-

Protein Purification: Lyse the bacterial cells and purify the recombinant protein using nickel-affinity chromatography.

-

Enzyme Assay: Prepare a reaction mixture containing:

-

100 mM Tris-HCl buffer (pH 7.5)

-

5 µg of purified recombinant enzyme

-

100 µM substrate (e.g., DIMBOA-Glc)

-

200 µM S-adenosyl-L-methionine (SAM) as the methyl donor

-

-

Incubation: Incubate the reaction at 30°C for 1-2 hours.

-

Reaction Quenching: Stop the reaction by adding an equal volume of acetonitrile or methanol.

-

Analysis: Centrifuge to pellet the precipitated protein and analyze the supernatant for product formation (e.g., this compound) using LC-MS/MS as described above.[2]

Workflow: Genetic Analysis Using Near-Isogenic Lines (NILs)

Near-isogenic lines are invaluable tools for confirming the in vivo function of a specific gene. The workflow involves creating two lines that are genetically identical except for a small chromosomal region containing the gene of interest.

References

- 1. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 2. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 3. Biosynthesis of 8-O-methylated benzoxazinoid defense compounds in maize [boris-portal.unibe.ch]

- 4. researchgate.net [researchgate.net]

- 5. researchgate.net [researchgate.net]

- 6. Evolution of DIMBOA-Glc O-Methyltransferases from Flavonoid O-Methyltransferases in the Grasses - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. uu.nl [uu.nl]

- 10. iris.unito.it [iris.unito.it]

- 11. pdfs.semanticscholar.org [pdfs.semanticscholar.org]

An In-depth Technical Guide on the Discovery and Natural Occurrence of HDMBOA-Glc

For Researchers, Scientists, and Drug Development Professionals

Abstract

This technical guide provides a comprehensive overview of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), a key plant secondary metabolite. Benzoxazinoids, including this compound, are pivotal to the defense mechanisms of numerous commercially important gramineous plants such as maize, wheat, and rye. This document details the discovery, natural distribution, and biosynthesis of this compound. It presents quantitative data on its concentration in various plant tissues under different conditions, outlines detailed experimental protocols for its analysis, and provides visual representations of the core signaling pathways and experimental workflows. This guide is intended to be a valuable resource for researchers in plant science, chemical ecology, and drug discovery.

Discovery and Natural Occurrence

This compound is a member of the benzoxazinoid class of compounds, which are primarily found in the Poaceae family (grasses).[1] These compounds are integral to the plant's defense against herbivores and pathogens.[1] While 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) is often the most abundant benzoxazinoid in young, undamaged maize tissues, this compound levels can significantly increase in response to biotic stresses.[2][3]

The conversion of DIMBOA-Glc to this compound is a critical step in the induced defense response of maize and other grasses.[2][4] This conversion is catalyzed by specific O-methyltransferases.[2] this compound is naturally found in various tissues of maize (Zea mays), wheat (Triticum aestivum), and rye (Secale cereale), with its concentration varying depending on the plant's age, tissue type, genetic background, and environmental stressors.[5][6][7] For instance, in maize seedlings, DIMBOA-Glc is predominant, but its levels decrease as the plant ages, while this compound production can be induced in older tissues upon herbivory or fungal infection.[3] In some maize lines, this compound is the predominant benzoxazinoid in the roots.[7]

Quantitative Data on this compound Occurrence

The concentration of this compound in plant tissues is highly dynamic and influenced by various factors. The following tables summarize quantitative data from selected studies to provide a comparative overview.

Table 1: Concentration of this compound in Maize (Zea mays) Tissues Under Different Conditions

| Maize Variety | Tissue | Condition | This compound Concentration (µg/g fresh weight) | Reference |

| B73 | Leaves | Undamaged | ~30 | [5] |

| B73 | Leaves | Herbivore (S. frugiperda) induced | ~300 | [5] |

| P39 | Leaves | Undamaged | Constitutively higher than B73 | [3] |

| P39 | Leaves | Simulated herbivory | Higher accumulation than B73 | [3] |

| Delprim | Leaves | Constitutive | Low | [6] |

| Delprim | Leaves | Induced | Strongly inducible | [6] |

| Delprim | Roots | Constitutive | High | [6] |

Table 2: Comparative Benzoxazinoid Levels in Maize Leaves Following Fungal Inoculation

| Compound | Treatment | Concentration (µg/g fresh weight) |

| DIMBOA-Glc | Mock | 1500 |

| DIMBOA-Glc | Fungal Inoculation | 800 |

| This compound | Mock | 200 |

| This compound | Fungal Inoculation | 1200 |

Data synthesized from studies on benzoxazinoid induction.

Biosynthesis of this compound

This compound is synthesized from its precursor, DIMBOA-Glc, through a methylation reaction. This is a key step in the diversification of benzoxazinoid defenses in plants.

The core benzoxazinoid biosynthetic pathway starts with indole-3-glycerol phosphate, an intermediate in the shikimate pathway.[2] A series of enzymes encoded by the Bx gene cluster catalyze the formation of DIBOA-Glc, which is then converted to DIMBOA-Glc.[2] The final step in the formation of this compound is the methylation of the 4-hydroxyl group of DIMBOA-Glc. This reaction is catalyzed by a group of O-methyltransferases (OMTs), specifically the enzymes BX10, BX11, BX12, and BX14 in maize.[2] While some of these OMTs are constitutively expressed, the expression of others, like Bx10 and Bx11, is induced by herbivory and pathogen attack, leading to a rapid increase in this compound levels.[2]

dot

Caption: Biosynthesis of this compound from Indole-3-glycerol Phosphate.

Experimental Protocols

Extraction of Benzoxazinoids from Plant Tissue

This protocol is adapted from established methodologies for the extraction of benzoxazinoids for quantitative analysis.[8][9]

Materials:

-

Fresh plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Mortar and pestle or cryogenic grinder

-

Microcentrifuge tubes (2 mL)

-

Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid, pre-chilled to -20°C

-

Vortex mixer

-

Refrigerated centrifuge

Procedure:

-

Harvest fresh plant tissue and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Weigh approximately 100 mg of the frozen powder into a pre-chilled 2 mL microcentrifuge tube.

-

Add 1 mL of the pre-chilled extraction solvent to the tube.

-

Vortex the mixture vigorously for 20 seconds to ensure thorough mixing.

-

Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C.

-

Carefully collect the supernatant, which contains the extracted benzoxazinoids, and transfer it to a new tube for analysis. If necessary, samples can be diluted with the extraction solvent prior to analysis.[8]

dot

References

- 1. The transcription factor TaMYB31 regulates the benzoxazinoid biosynthetic pathway in wheat - PMC [pmc.ncbi.nlm.nih.gov]

- 2. academic.oup.com [academic.oup.com]

- 3. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 4. iris.unito.it [iris.unito.it]

- 5. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 6. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 7. academic.oup.com [academic.oup.com]

- 8. pubs.acs.org [pubs.acs.org]

- 9. benchchem.com [benchchem.com]

An In-depth Technical Guide to the Chemical Structure and Properties of HDMBOA-Glc

For Researchers, Scientists, and Drug Development Professionals

Abstract

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a prominent member of the benzoxazinoid class of plant secondary metabolites, primarily found in grasses such as maize (Zea mays) and wheat (Triticum aestivum).[1] As a key component of the plant's defense arsenal, this compound and its aglycone exhibit significant insecticidal and antimicrobial properties. This guide provides a comprehensive overview of the chemical structure, physicochemical properties, biosynthesis, and biological activities of this compound. Detailed experimental protocols for its extraction, quantification, and biological evaluation are presented, alongside visualizations of its biosynthetic pathway and related experimental workflows to facilitate further research and development.

Chemical Structure and Identifiers

This compound is a glycoside characterized by a benzoxazinone core structure with methoxy groups at the 4 and 7 positions, and a glucose moiety attached at the 2-position.[2] This structure confers both stability for storage within the plant vacuole and the potential for activation into a more toxic aglycone upon tissue damage.[3]

Table 1: Chemical Identifiers for this compound

| Identifier | Value |

| IUPAC Name | (2R)-4,7-dimethoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one[4] |

| CAS Number | 113565-33-6[1][2] |

| Molecular Formula | C₁₆H₂₁NO₁₀[1][2] |

| SMILES | COC1=CC2=C(C=C1)N(C(=O)--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC[4] |

| InChI | InChI=1S/C16H21NO10/c1-23-7-3-4-8-9(5-7)25-16(14(22)17(8)24-2)27-15-13(21)12(20)11(19)10(6-18)26-15/h3-5,10-13,15-16,18-21H,6H2,1-2H3/t10-,11-,12+,13-,15+,16-/m1/s1[4] |

| InChIKey | UOASSFRPBORTCT-FFNJBFJXSA-N[4] |

Physicochemical Properties

The physicochemical properties of this compound are crucial for understanding its behavior in biological systems, as well as for developing analytical methods for its detection and quantification.

Table 2: Physicochemical Properties of this compound

| Property | Value | Source |

| Molecular Weight | 387.34 g/mol | [1][2] |

| Exact Mass | 387.11654587 Da | [2][4] |

| Melting Point | 143-145°C | [1][2] |

| XLogP3-AA | -1.1 | [2][4] |

| Hydrogen Bond Donor Count | 4 | [2] |

| Hydrogen Bond Acceptor Count | 10 | [2] |

| Rotatable Bond Count | 5 | [2] |

| Topological Polar Surface Area | 147 Ų | [4][5] |

Biosynthesis and Regulation

This compound is synthesized in maize from the precursor 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[1] This conversion is a critical step in the plant's induced defense response and is catalyzed by a group of O-methyltransferases.[6] The biosynthesis of benzoxazinoids, including this compound, is tightly regulated and can be induced by various biotic and abiotic stresses, with jasmonic acid playing a key role as a signaling molecule.[6]

The biosynthesis begins with indole-3-glycerol phosphate, a product of the shikimate pathway.[6] A series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster leads to the formation of DIMBOA-Glc.[6] The final step in the formation of this compound is the methylation of DIMBOA-Glc, a reaction catalyzed by O-methyltransferases such as BX10, BX11, and BX12.[1]

The accumulation of this compound is often triggered by herbivore feeding or pathogen attack, a response mediated by the jasmonic acid (JA) signaling pathway.[6] Biotic stress leads to an increase in JA levels, which in turn activates transcription factors that upregulate the expression of Bx genes, including those responsible for the conversion of DIMBOA-Glc to this compound.

Biological Activity

This compound plays a crucial role in plant defense against a wide array of pests and pathogens. In its glucosylated form, it is relatively stable and stored in the plant vacuole.[3] Upon tissue damage, such as that caused by chewing insects, this compound comes into contact with β-glucosidases, which hydrolyze the glucose moiety to release the unstable and more toxic aglycone, HDMBOA.[1]

The biological activities of this compound and its derivatives include:

-

Insecticidal and Antifeedant Properties: this compound and its aglycone have been shown to be effective against various insect herbivores, including aphids.[1] It can act as a feeding deterrent and negatively impact insect growth and survival.[1]

-

Antimicrobial Activity: The breakdown products of benzoxazinoids, such as MBOA (6-methoxy-2-benzoxazolinone), possess significant antimicrobial properties against pathogenic fungi and bacteria.[4]

-

Allelopathic Effects: Benzoxazinoids released from roots can influence the growth of neighboring plants and interact with soil microbes.

Experimental Protocols

Extraction of this compound from Maize Tissue

This protocol is adapted from methodologies described in recent studies for the extraction of benzoxazinoids for LC-MS analysis.[7][8]

-

Sample Preparation:

-

Collect fresh plant tissue (e.g., leaves or roots) and immediately flash-freeze in liquid nitrogen to halt metabolic activity.

-

Grind the frozen tissue to a fine powder using a cryogenic grinder or a mortar and pestle with liquid nitrogen.

-

-

Extraction:

-

Weigh approximately 100 mg of the frozen powder into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (70:30 methanol:water with 0.1% formic acid).[7]

-

Vortex the mixture vigorously for 30 seconds.

-

Centrifuge at 13,000 rpm for 20 minutes at 4°C.[7]

-

Carefully transfer the supernatant to a new tube for analysis.

-

Quantification by High-Performance Liquid Chromatography (HPLC)

This protocol outlines a typical HPLC method for the quantification of this compound.

-

Instrumentation: HPLC system coupled with a Diode Array Detector (DAD) or a Mass Spectrometer (MS).

-

Column: C18 reverse-phase column (e.g., 150 mm x 2.1 mm, 2.7 µm particle size).

-

Mobile Phase:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0-2 min: 5% B

-

2-15 min: Linear gradient from 5% to 95% B

-

15-18 min: 95% B

-

18-20 min: Return to 5% B and equilibrate.

-

-

Flow Rate: 0.3 mL/min.

-

Injection Volume: 5 µL.

-

Detection:

-

DAD: Monitor at 265 nm.

-

MS (Negative Ion Mode): Monitor for the [M-H]⁻ ion at m/z 386.1.

-

Insect Feeding Bioassay

This protocol provides a general framework for assessing the antifeedant or insecticidal activity of this compound.

-

Diet Preparation:

-

Prepare an artificial diet suitable for the insect species being tested (e.g., fall armyworm, Spodoptera frugiperda).

-

Incorporate this compound into the diet at various concentrations (e.g., 0, 100, 250, 500 µg/g of diet). A stock solution of this compound in a suitable solvent (e.g., methanol) can be mixed into the diet, with an equivalent amount of solvent added to the control diet.

-

-

Bioassay:

-

Place a single pre-weighed insect larva into each well of a multi-well plate containing a known amount of the prepared diet.

-

Maintain the plates under controlled environmental conditions (e.g., 25°C, 60% relative humidity, 16:8 h light:dark cycle).

-

After a set period (e.g., 7 days), record larval survival and weigh the larvae and the remaining diet.

-

-

Data Analysis:

-

Calculate larval weight gain, diet consumption, and mortality rates for each treatment.

-

Analyze the data using appropriate statistical methods (e.g., ANOVA) to determine the effect of this compound on the insect.

-

Experimental and Analytical Workflow

The discovery and characterization of natural products like this compound typically follow a structured workflow, from initial extraction to biological activity testing.

Conclusion

This compound is a pivotal plant-derived natural product with significant implications for crop protection and potentially for drug development. Its well-defined chemical structure, coupled with its inducible biosynthesis and potent biological activity, makes it a subject of ongoing scientific interest. The methodologies and data presented in this guide offer a robust foundation for researchers and scientists to further explore the multifaceted roles of this compound in ecological interactions and its potential applications in agriculture and medicine.

References

- 1. Buy this compound | 113565-33-6 [smolecule.com]

- 2. This compound (113565-33-6) for sale [vulcanchem.com]

- 3. benchchem.com [benchchem.com]

- 4. This compound | C16H21NO10 | CID 11079589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 5. plantaedb.com [plantaedb.com]

- 6. benchchem.com [benchchem.com]

- 7. benchchem.com [benchchem.com]

- 8. pubs.acs.org [pubs.acs.org]

Genetic Regulation of HDMBOA-Glc Production: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

This in-depth technical guide provides a comprehensive overview of the genetic regulation of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) production, a key specialized metabolite in plant defense. This document details the core biosynthetic pathway, the regulatory signaling cascades, and provides structured quantitative data and detailed experimental protocols for researchers in plant science, agronomy, and drug development.

Core Biosynthesis Pathway of this compound

The production of this compound is a critical step in the induced defense response of many grasses, including maize (Zea mays). It is derived from the more abundant benzoxazinoid, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). The core biosynthetic pathway is well-characterized and involves a series of enzymes encoded by the Bx gene cluster.[1]

The pathway initiates from indole-3-glycerol phosphate, a product of the shikimate pathway, and proceeds through several enzymatic steps to produce DIBOA-Glc.[1] Further enzymatic modifications lead to the formation of DIMBOA-Glc. The final and key conversion of DIMBOA-Glc to this compound is catalyzed by a group of O-methyltransferases (OMTs).[1][2]

The key enzymes involved in the final steps of this compound and related benzoxazinoid biosynthesis are:

-

BX10, BX11, BX12, and BX14 (O-methyltransferases): These enzymes catalyze the S-adenosyl-l-methionine-dependent methylation of the 4-hydroxyl group of DIMBOA-Glc to produce this compound.[2][3] While BX12 and BX14 can be constitutively expressed, the expression of BX10 and BX11 is often induced by herbivory.[4]

-

BX13 (2-oxoglutarate-dependent dioxygenase): This enzyme converts DIMBOA-Glc to TRIMBOA-Glc, an intermediate in the biosynthesis of other 8-O-methylated benzoxazinoids.[2][3]

-

BX7 (O-methyltransferase): In addition to its role in DIMBOA-Glc synthesis, BX7 can methylate TRIMBOA-Glc to form DIM₂BOA-Glc.[2][3]

Upon tissue damage, both DIMBOA-Glc and this compound are hydrolyzed by β-glucosidases, releasing their unstable and biologically active aglycones, DIMBOA and HDMBOA, respectively.[2]

Biosynthetic Pathway Diagram

Caption: Biosynthesis pathway of this compound from DIMBOA-Glc.

Data Presentation

Table 1: Quantitative Data of Key Benzoxazinoids in Maize

| Compound | Concentration (µg/g fresh weight) | Maize Line/Condition | Reference(s) |

| DIMBOA-Glc | Up to 3000 | Young, undamaged leaves | [1] |

| DIMBOA-Glc | 8.66 - 528.88 | Seedlings of 310 inbred lines | [5] |

| This compound | Increases significantly | Upon herbivore or pathogen attack | [1][6] |

| DIM₂BOA-Glc | 17.6 ± 7.2 to 596.6 ± 174.1 | Varies between inbred lines | [1] |

Table 2: Kinetic Parameters of Enzymes in Benzoxazinoid Biosynthesis

| Enzyme | Substrate | K_m (mM) | k_cat (s⁻¹) | Reference(s) |

| BX6 | DIBOA-Glc | < 0.4 | 2.10 | [7] |

| BX7 | TRIBOA-Glc | < 0.4 | 0.25 | [7] |

Signaling Pathways Regulating this compound Production

The biosynthesis of this compound is tightly regulated by a complex network of signaling pathways, primarily activated in response to biotic stresses such as herbivory and pathogen infection.

Jasmonic Acid (JA) Signaling

Jasmonic acid and its derivatives are central to the induction of defense responses in maize.[1] Upon herbivore attack or pathogen infection, JA levels rise, initiating a signaling cascade that leads to the upregulation of Bx gene expression and the accumulation of this compound.[1][8] The core of the JA signaling pathway involves the F-box protein CORONATINE INSENSITIVE1 (COI1), JASMONATE ZIM-domain (JAZ) repressor proteins, and transcription factors such as MYC2.[9] In the absence of JA, JAZ proteins bind to and repress transcription factors. The perception of JA-isoleucine (the bioactive form of JA) by the COI1 receptor leads to the ubiquitination and subsequent degradation of JAZ repressors by the 26S proteasome.[9] This frees the transcription factors to activate the expression of JA-responsive genes, including those involved in benzoxazinoid biosynthesis.[9]

Caption: Jasmonic acid signaling pathway leading to Bx gene expression.

Chitosan Signaling

Chitosan, a component of fungal cell walls and insect exoskeletons, acts as a potent elicitor of plant defense responses.[1] Treatment of maize with chitosan mimics herbivore or pathogen attack, leading to the accumulation of this compound.[1] The chitosan signaling pathway begins with its perception at the cell surface, which triggers a downstream signaling cascade involving mitogen-activated protein kinases (MAPKs) and the production of reactive oxygen species (ROS).[10][11] These signaling events ultimately lead to the activation of defense-related transcription factors and the expression of genes involved in the benzoxazinoid pathway.[10][12]

Caption: Chitosan signaling pathway inducing defense gene expression.

Transcriptional Regulation

Several families of transcription factors (TFs) have been implicated in the regulation of Bx gene expression in maize, including WRKY, MYB, NAC, and bHLH.[4][5][13] For example, the expression of ZmWRKY75, ZmMYB61, ZmNAC35, and ZmGRAS37 correlates with ZmBx1 expression and benzoxazinoid levels upon aphid infestation.[4] Additionally, ZmbHLH57 and ZmWRKY34 may regulate Bx genes in response to armyworm feeding.[4] In wheat, the transcription factor TaMYB31 has been shown to bind to the promoters of Bx genes and activate their transcription.[5] The promoters of the Bx genes contain various cis-regulatory elements that serve as binding sites for these TFs, allowing for a fine-tuned transcriptional response to different environmental stimuli.[14][15]

Experimental Protocols

Extraction and Quantification of this compound by LC-MS/MS

This protocol outlines a general method for the extraction and quantification of benzoxazinoids from plant tissue.

Materials:

-

Plant tissue (e.g., maize leaves)

-

Liquid nitrogen

-

Lyophilizer (optional)

-

Extraction solvent: 70:30 (v/v) methanol:water with 0.1% formic acid

-

Internal standard (e.g., a stable isotope-labeled benzoxazinoid)

-

Microcentrifuge tubes (2 mL)

-

Vortex mixer

-

Refrigerated centrifuge

-

Syringe filters (0.22 µm)

-

LC-MS/MS system

Procedure:

-

Harvest plant tissue and immediately flash-freeze in liquid nitrogen to quench metabolic activity.

-

Grind the frozen tissue to a fine powder using a mortar and pestle or a tissue homogenizer.

-

(Optional) Lyophilize the powdered tissue to dryness.

-

Weigh approximately 100 mg of the powdered tissue into a 2 mL microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent and the internal standard to the tube.

-

Vortex vigorously for 1 minute to ensure thorough mixing.

-

Centrifuge at 13,000 x g for 20 minutes at 4°C.

-

Carefully transfer the supernatant to a new tube.

-

Filter the supernatant through a 0.22 µm syringe filter into an autosampler vial.

-

Analyze the sample using a validated LC-MS/MS method.

LC-MS/MS Parameters (Example):

-

Column: A suitable reversed-phase C18 column.

-

Mobile Phase A: Water with 0.1% formic acid.

-

Mobile Phase B: Acetonitrile with 0.1% formic acid.

-

Gradient: A suitable gradient to separate the analytes of interest.

-

Ionization Mode: Electrospray ionization (ESI), typically in negative mode for benzoxazinoids.

-

MS/MS Analysis: Multiple Reaction Monitoring (MRM) using specific precursor-to-product ion transitions for each benzoxazinoid and the internal standard.

Experimental Workflow for Benzoxazinoid Analysis

Caption: Workflow for extraction and analysis of benzoxazinoids.

Gene Expression Analysis by qRT-PCR

This protocol provides a general framework for analyzing the expression of Bx genes.

Materials:

-

Plant tissue

-

Liquid nitrogen

-

RNA extraction kit

-

DNase I

-

cDNA synthesis kit

-

qPCR master mix (SYBR Green or probe-based)

-

Gene-specific primers for target Bx genes and reference genes

-

qPCR instrument

Procedure:

-

Harvest and flash-freeze plant tissue as described in section 4.1.

-

Extract total RNA using a commercial kit or a standard protocol (e.g., Trizol).

-

Treat the RNA with DNase I to remove any contaminating genomic DNA.

-

Assess RNA quality and quantity using a spectrophotometer and/or gel electrophoresis.

-

Synthesize first-strand cDNA from the total RNA using a reverse transcriptase.

-

Set up the qPCR reactions in a 96-well plate, including technical replicates for each sample and no-template controls.

-

Perform the qPCR using a real-time PCR system.

-

Analyze the data using the ΔΔCt method, normalizing the expression of the target genes to one or more stably expressed reference genes.

Example Primer Sequences for Maize qRT-PCR:

| Gene | Forward Primer (5'-3') | Reverse Primer (5'-3') | Reference(s) |

| Actin-1 | AGGTGGTGCCTCTCTCTGTATGC | ACCCTGTTGCTGTAGGAGAGGA | [16] |

| GAPDH | CCATCACTGCCACACAGAAAAC | AGGAACACGGAAGGACATACCAG | [17] |

Note: Primer sequences for specific Bx genes should be designed and validated according to standard molecular biology practices.

Heterologous Expression and Enzyme Assays of O-Methyltransferases

This protocol describes a general approach for producing and characterizing the activity of BX enzymes.

Heterologous Expression:

-

Amplify the coding sequences of the target Bx genes (e.g., Bx10, Bx11, Bx12, Bx14) from maize cDNA.

-

Clone the amplified sequences into a suitable expression vector (e.g., pET vectors for E. coli expression) with an affinity tag (e.g., His-tag, GST-tag).

-

Transform the expression construct into a suitable E. coli expression strain (e.g., BL21(DE3)).

-

Induce protein expression with IPTG.

-

Harvest the bacterial cells and lyse them to release the recombinant protein.

-

Purify the tagged protein using affinity chromatography (e.g., Ni-NTA for His-tagged proteins).

Enzyme Assay:

-

Prepare a reaction mixture containing a suitable buffer (e.g., Tris-HCl, pH 7.5), the purified enzyme, the substrate (DIMBOA-Glc), and the methyl donor (S-adenosyl-L-methionine, SAM).

-

Incubate the reaction at an optimal temperature (e.g., 30°C) for a defined period.

-

Stop the reaction by adding an equal volume of methanol or another organic solvent.

-

Analyze the reaction products by LC-MS/MS to detect and quantify the formation of this compound.

Workflow for Functional Gene Analysis

Caption: A typical workflow for the functional characterization of a biosynthetic gene.

Conclusion

The genetic regulation of this compound production is a multi-layered process involving a core set of biosynthetic genes and a complex network of signaling pathways that are activated in response to environmental cues. A thorough understanding of this system, from the molecular genetics to the biochemical outputs, is essential for the development of crops with enhanced pest and disease resistance. The experimental protocols and data presented in this guide provide a foundation for researchers to further investigate this important aspect of plant biology and explore its potential applications in agriculture and medicine.

References

- 1. Elucidation of the Final Reactions of DIMBOA-Glucoside Biosynthesis in Maize: Characterization of Bx6 and Bx7 - PMC [pmc.ncbi.nlm.nih.gov]

- 2. researchgate.net [researchgate.net]

- 3. Biosynthesis of 8-O-methylated benzoxazinoid defense compounds in maize [boris-portal.unibe.ch]

- 4. chimia.ch [chimia.ch]

- 5. academic.oup.com [academic.oup.com]

- 6. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 7. Elucidation of the final reactions of DIMBOA-glucoside biosynthesis in maize: characterization of Bx6 and Bx7 - PubMed [pubmed.ncbi.nlm.nih.gov]

- 8. Jasmonate Signaling Pathway Modulates Plant Defense, Growth, and Their Trade-Offs [mdpi.com]

- 9. benchchem.com [benchchem.com]

- 10. Chitosan as an Elicitor in Plant Tissue Cultures: Methodological Challenges - PMC [pmc.ncbi.nlm.nih.gov]

- 11. Carbohydrate elicitor-induced plant immunity: Advances and prospects - PMC [pmc.ncbi.nlm.nih.gov]

- 12. researchgate.net [researchgate.net]

- 13. researchgate.net [researchgate.net]

- 14. Transcription factor binding site divergence across maize inbred lines drives transcriptional and phenotypic variation - PMC [pmc.ncbi.nlm.nih.gov]

- 15. Synergistic Binding of bHLH Transcription Factors to the Promoter of the Maize NADP-ME Gene Used in C4 Photosynthesis Is Based on an Ancient Code Found in the Ancestral C3 State - PMC [pmc.ncbi.nlm.nih.gov]

- 16. Reference Gene Selection for RT-qPCR Analysis in Maize Kernels Inoculated with Aspergillus flavus - PMC [pmc.ncbi.nlm.nih.gov]

- 17. Validation of Potential Reference Genes for qPCR in Maize across Abiotic Stresses, Hormone Treatments, and Tissue Types - PMC [pmc.ncbi.nlm.nih.gov]

HDMBOA-Glc: A Key Secondary Metabolite in Grass Defense

An In-depth Technical Guide for Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoxazinoids (BXDs) are a class of indole-derived secondary metabolites that form a cornerstone of the chemical defense systems in many members of the Poaceae family (grasses), including critical agricultural crops like maize, wheat, and rye.[1][2] Among these, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one D-glucoside (HDMBOA-Glc) has emerged as a particularly important compound, acting as an inducible defense that enhances the plant's resistance to various biotic threats.[3][4] This technical guide provides a comprehensive overview of this compound, covering its biosynthesis, mechanism of action, regulation, and the analytical methodologies used for its study. The content is tailored for professionals in plant science, chemical ecology, and drug development seeking a deeper understanding of this potent natural product.

Chemical and Physical Properties

This compound is a glycoside, meaning it consists of a sugar moiety (glucose) attached to a non-sugar aglycone.[5] This structure renders the molecule stable, water-soluble, and non-toxic, allowing for safe storage within the plant cell's vacuole.[2][6] Upon tissue damage, the glucose moiety is cleaved, releasing the biologically active and more reactive aglycone, HDMBOA.[6]

Table 1: Chemical and Physical Properties of this compound

| Property | Value | Source(s) |

| IUPAC Name | (2R)-4,7-dimethoxy-2-[(2S,3R,4S,5S,6R)-3,4,5-trihydroxy-6-(hydroxymethyl)oxan-2-yl]oxy-1,4-benzoxazin-3-one | [7] |

| Molecular Formula | C₁₆H₂₁NO₁₀ | [5][7] |

| Molecular Weight | 387.34 g/mol | [5][7] |

| CAS Number | 113565-33-6 | [5] |

| Exact Mass | 387.11654587 Da | [5][7] |

| Hydrogen Bond Donor Count | 4 | [5] |

| Hydrogen Bond Acceptor Count | 10 | [5] |

| SMILES | COC1=CC2=C(C=C1)N(C(=O)--INVALID-LINK--O[C@H]3--INVALID-LINK--CO)O)O">C@@HO)OC | [7] |

| InChIKey | UOASSFRPBORTCT-FFNJBFJXSA-N | [7] |

Biosynthesis and Regulation

The biosynthesis of this compound is a critical branch of the broader benzoxazinoid pathway. It is not synthesized de novo but is derived from the modification of a more abundant precursor, 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc).[1][2]

The core benzoxazinoid pathway originates from indole-3-glycerol phosphate, an intermediate in tryptophan synthesis.[1] A series of enzymes encoded by the Bx gene cluster catalyze the formation of the initial benzoxazinoid structure, which is then glucosylated and modified to produce DIMBOA-Glc.[2][8] The conversion of DIMBOA-Glc to this compound is a key inducible step, catalyzed by specific O-methyltransferases (OMTs).[8][9] In maize, four OMTs, encoded by the genes Bx10, Bx11, Bx12, and Bx14, are responsible for this conversion.[10][11]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. mdpi.com [mdpi.com]

- 4. Reinventing metabolic pathways: Independent evolution of benzoxazinoids in flowering plants - PMC [pmc.ncbi.nlm.nih.gov]

- 5. This compound (113565-33-6) for sale [vulcanchem.com]

- 6. benchchem.com [benchchem.com]

- 7. This compound | C16H21NO10 | CID 11079589 - PubChem [pubchem.ncbi.nlm.nih.gov]

- 8. benchchem.com [benchchem.com]

- 9. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 10. chimia.ch [chimia.ch]

- 11. Horizontal transfer and evolution of the biosynthetic gene cluster for benzoxazinoids in plants - PMC [pmc.ncbi.nlm.nih.gov]

The Function of O-methyltransferases in HDMBOA-Glc Biosynthesis: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Executive Summary

Benzoxazinoids (BXs) are a critical class of secondary metabolites in grasses like maize (Zea mays), providing defense against herbivores and pathogens. A key step in enhancing the defensive properties of these compounds is the conversion of 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc) to 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc). This conversion is catalyzed by a group of specialized S-adenosyl-l-methionine (SAM)-dependent O-methyltransferases (OMTs). This guide details the function of the core OMTs—BX10, BX11, BX12, and BX14—involved in this crucial methylation step. We will explore their role within the broader benzoxazinoid pathway, present their substrate specificities, outline the experimental protocols for their characterization, and visualize the associated biochemical pathways and workflows.

The Benzoxazinoid Biosynthesis Pathway

The biosynthesis of benzoxazinoids in maize is a well-defined pathway that begins with indole-3-glycerol phosphate, an intermediate of the shikimate pathway. A series of enzymatic reactions catalyzed by enzymes encoded by the Bx gene cluster leads to the formation of the core benzoxazinoid, DIBOA-Glc. This molecule is then hydroxylated by the 2-oxoglutarate-dependent dioxygenase BX6 and subsequently methylated by the O-methyltransferase BX7 to produce DIMBOA-Glc, the most abundant benzoxazinoid in young maize tissues.

The conversion of DIMBOA-Glc to this compound is a pivotal step, often induced by herbivore feeding or pathogen attack, that potentiates the defensive capabilities of the plant. This compound has demonstrated greater efficacy in deterring chewing herbivores and is more toxic to phloem-feeding aphids compared to its precursor. This methylation is executed by a specific subset of OMTs. Additionally, a side branch of the pathway involves the conversion of DIMBOA-Glc to TRIMBOA-Glc by BX13, which can be further methylated by BX7 and BX14 to produce other specialized benzoxazinoids.

O-methyltransferases in the this compound Synthesis Core

The final methylation step from DIMBOA-Glc to this compound is catalyzed by four functionally similar OMTs, which can be distinguished by their expression patterns and, in one case, by broader substrate specificity.

The Inducible OMTs: BX10, BX11, and BX12

Three homologous O-methyltransferases—BX10, BX11, and BX12—catalyze the SAM-dependent methylation of the 4-hydroxyl group of DIMBOA-Glc to produce this compound. A key characteristic of Bx10 and Bx11 is that their expression is strongly induced in response to herbivory, positioning them as key enzymes in the plant's induced defense arsenal.

The Constitutive and Dual-Function OMT: BX14

BX14 also converts DIMBOA-Glc to this compound. However, its role extends into the 8-O-methylated side branch of the pathway, where it is uniquely responsible for the methylation of DIM2BOA-Glc to form HDM2BOA-Glc, a compound that provides specific protection against phloem-feeding insects like aphids. Unlike Bx10 and Bx11, Bx14 is often constitutively expressed.

Quantitative Analysis of OMT Activity

While detailed kinetic parameters for BX10, BX11, BX12, and BX14 are not extensively documented in publicly available literature, their substrate specificity has been established through in vitro assays. For context, kinetic data for the related OMT, BX7, which catalyzes the preceding methylation step, are available and demonstrate moderate affinity and catalytic activity.

Table 1: Substrate Specificity and Kinetic Parameters of Benzoxazinoid O-methyltransferases

| Enzyme | Substrate(s) | Product(s) | Km (mM) | kcat (s-1) | Notes |

| BX7 | TRIBOA-Glc | DIMBOA-Glc | < 0.4 | 0.25 | Catalyzes the formation of the precursor to this compound. |

| TRIMBOA-Glc | DIM2BOA-Glc | N/A | N/A | Also functions in the 8-O-methylated side branch. | |

| BX10 | DIMBOA-Glc | This compound | N/A | N/A | Functionally characterized; expression induced by herbivory. |

| BX11 | DIMBOA-Glc | This compound | N/A | N/A | Functionally characterized; expression induced by herbivory. |

| BX12 | DIMBOA-Glc | This compound | N/A | N/A | Functionally characterized; often constitutively expressed. |

| BX14 | DIMBOA-Glc | This compound | N/A | N/A | Dual-function enzyme. |

| DIM2BOA-Glc | HDM2BOA-Glc | N/A | N/A | Unique substrate specificity among the characterized Bx OMTs. |

Experimental Protocols

The functional characterization of these OMTs relies on standard molecular biology and biochemical techniques.

Heterologous Expression and Purification of OMTs

This protocol describes the production of recombinant OMTs in a bacterial host system for subsequent in vitro analysis.

-

Gene Amplification: Amplify the full-length coding sequence of the target OMT (e.g., Bx14) from maize leaf cDNA using gene-specific primers.

-

Cloning: Clone the amplified PCR product into a suitable bacterial expression vector, such as pET28a(+), which incorporates an N-terminal His6-tag for affinity purification.

-

Transformation: Transform the resulting plasmid into a competent E. coli expression strain, like BL21(DE3), via heat shock.

-

Culture Growth: Inoculate a starter culture into a larger volume of Luria-Bertani (LB) medium containing the appropriate antibiotic (e.g., kanamycin for pET28a(+)) and grow at 37°C with shaking until the optical density at 600 nm (OD600) reaches 0.6-0.8.

-

Protein Expression Induction: Induce the expression of the recombinant protein by adding isopropyl β-D-1-thiogalactopyranoside (IPTG) to a final concentration of 0.5-1 mM. Incubate the culture at a lower temperature (e.g., 18-25°C) for 16-18 hours to enhance protein solubility.

-

Cell Lysis: Harvest the bacterial cells by centrifugation. Resuspend the cell pellet in a lysis buffer (e.g., 50 mM phosphate buffer, 300 mM NaCl, pH 7.4) and disrupt the cells using sonication on ice.

-

Purification: Centrifuge the lysate to pellet cell debris. Apply the supernatant containing the soluble His-tagged protein to a nickel-nitrilotriacetic acid (Ni-NTA) affinity chromatography column. Wash the column to remove non-specifically bound proteins and elute the target OMT using a buffer containing a high concentration of imidazole (e.g., 250-500 mM).

-

Verification: Confirm the purity and size of the recombinant protein using SDS-PAGE analysis.

In Vitro OMT Activity Assay

This assay measures the ability of the purified recombinant OMT to convert its substrate to the methylated product.

-

Reaction Setup: Prepare a reaction mixture in a microcentrifuge tube containing:

-

Purified recombinant OMT (1-5 µg)

-

Substrate (e.g., DIMBOA-Glc) at a final concentration of 50-200 µM

-

Co-substrate S-adenosyl-L-methionine (SAM) at a final concentration of 200-500 µM

-

Reaction Buffer (e.g., 100 mM Tris-HCl, pH 7.5)

-

Bring the total reaction volume to 50-100 µL with sterile water.

-

-

Control Reactions: Prepare negative controls, including a reaction with heat-inactivated enzyme and a reaction using protein from an E. coli culture transformed with an empty vector.

-

Incubation: Incubate the reactions at 30°C for 1-2 hours.

-

Reaction Termination: Stop the reaction by adding an equal volume of acetonitrile or by acidifying with formic acid.

-

Sample Preparation: Centrifuge the terminated reaction mixture to pellet the precipitated protein. Transfer the supernatant to an HPLC vial for analysis.

Product Analysis by LC-MS/MS

Liquid chromatography-tandem mass spectrometry (LC-MS/MS) is used to separate and identify the reaction products with high sensitivity and specificity.

-

Chromatographic Separation: Inject the sample onto a C18 reverse-phase HPLC column. Separate the compounds using a gradient of mobile phases, typically water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B).

-

Mass Spectrometry Detection: Analyze the column eluent using a mass spectrometer operating in negative or positive ion mode.

-

Product Identification: Identify the product (e.g., this compound) by comparing its retention time and mass-to-charge ratio (m/z) with an authentic standard, if available.

-

Structural Confirmation: Confirm the identity of the product by comparing its fragmentation pattern (MS/MS spectrum) with that of a standard or with predicted fragmentation patterns. The formation of the product in the enzyme-containing reaction but not in the negative controls confirms the catalytic activity of the OMT.

Induction of HDMBOA-Glc by Biotic and Abiotic Stress: A Technical Guide

For Researchers, Scientists, and Drug Development Professionals

Abstract

Benzoxazinoids are a class of indole-derived secondary metabolites that play a critical role in the defense mechanisms of grasses, including maize, wheat, and rye. A key component of this defense system is 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one-glucoside (HDMBOA-Glc), a derivative of the more abundant 2,4-dihydroxy-7-methoxy-1,4-benzoxazin-3-one-glucoside (DIMBOA-Glc). The conversion of DIMBOA-Glc to this compound is a highly regulated process, induced by a variety of biotic and abiotic stressors. This technical guide provides an in-depth overview of the biosynthesis of this compound, its induction by various stressors, the signaling pathways involved, and the experimental protocols for its quantification.

Biosynthesis of this compound

The synthesis of this compound is a modification of the core benzoxazinoid pathway. The immediate precursor, DIMBOA-Glc, is converted to this compound through the action of O-methyltransferases (OMTs), specifically the BX10, BX11, BX12, and BX14 enzymes. This enzymatic step involves the methylation of the 4-hydroxyl group of DIMBOA-Glc. While some OMTs like BX12 and BX14 are constitutively expressed, the expression of BX10 and BX11 is notably induced by herbivory.

Induction of this compound by Stress

The accumulation of this compound is a dynamic response to environmental challenges. While DIMBOA-Glc is often the predominant benzoxazinoid in unstressed plants, its conversion to this compound is a hallmark of induced defense.

Biotic Stress

A variety of biotic stressors trigger the accumulation of this compound.

-

Fungal Pathogens: Inoculation of maize leaves with the southern corn leaf blight agent, Bipolaris maydis, leads to a significant increase in this compound, with levels peaking 48 hours after inoculation. Similar accumulation is observed with the weakly pathogenic Curvularia lunata and the non-pathogenic Alternaria alternata.

-

Insect Herbivores: Feeding by insect herbivores is a potent inducer of this compound. This has been observed in response to feeding by rice armyworm larvae and aphids. The conversion of DIMBOA-Glc to this compound is a critical aspect of the plant's defense against these herbivores, as HDMBOA is more toxic to some insects than its precursor.

-

Elicitors: Chitosan, a component of fungal cell walls and insect exoskeletons, acts as a powerful elicitor of plant defense responses, including the accumulation of this compound.

Abiotic Stress

Abiotic factors also play a role in modulating this compound levels.

-

Drought: Drought stress has been shown to induce the production of various benzoxazinoids, including HDMBOA-2Glc, a dihexose form of this compound, in maize seedlings.

-

Phytohormones: Jasmonic acid (JA) and its derivatives are key signaling molecules in plant defense. Treatment of maize, wheat, and Job's tears with JA induces the accumulation of this compound, which corresponds with a decrease in DIMBOA-Glc levels. This indicates that JA signaling activates the enzymatic machinery responsible for this conversion.

Quantitative Data on this compound Induction

The following tables summarize the quantitative changes in this compound concentrations in response to various stressors.

Table 1: Induction of this compound by Biotic Stress

| Plant Species & Cultivar | Tissue | Stress Condition | DIMBOA-Glc Concentration | This compound Concentration | Reference |

| Maize (Zea mays) B73 | Leaves | Control | ~1.5 µmol/g FW | ~0.2 µmol/g FW | |

| Maize (Zea mays) B73 | Leaves | Aphid Infestation | Lower than control | Higher than control | |

| Wheat (Triticum aestivum) TM-39 | Seedlings | Aphid Infestation (S. avenae) | Significantly decreased | Significantly increased | |

| Maize (Zea mays) Jubilee | Roots | Bacterial Inoculation (P. putida) | Not significantly changed | Significantly increased | |

| Maize (Zea mays) | Leaves | Chitosan Infiltration | Not significantly changed | Increased |

Table 2: Induction of this compound by Abiotic Stress

| Plant Species | Tissue | Stress Condition | Effect on this compound | Reference |

| Wheat (Triticum aestivum) | Leaves | 50 µM Jasmonic Acid | Increased accumulation | |

| Job's tears (Coix lacryma-jobi) | Leaves | Jasmonic Acid | Increased accumulation | |

| Maize (Zea mays) B73 | Roots & Shoots | Drought | Induction of HDMBOA-2Glc |

Signaling Pathways

The induction of this compound is regulated by complex signaling networks that translate external stimuli into a biochemical response.

Jasmonic Acid (JA) Signaling

Upon herbivore attack or pathogen infection, JA levels in the plant increase, triggering a signaling cascade. This pathway ultimately leads to the activation of transcription factors that regulate the expression of benzoxazinoid biosynthesis (Bx) genes, including those responsible for the conversion of DIMBOA-Glc to this compound.

Chitosan Signaling

Chitosan, perceived at the cell surface, initiates a downstream signaling cascade that activates defense gene expression, mimicking the response to fungal or insect attacks and leading to the accumulation of this compound.

Experimental Protocols

Accurate quantification of this compound and related benzoxazinoids is crucial for research in this field. The following protocol outlines a widely used method based on Ultra-High-Performance Liquid Chromatography-Tandem Mass Spectrometry (UHPLC-MS/MS).

Sample Preparation and Metabolite Extraction

-

Tissue Collection: Collect leaf or root tissue from plants at a consistent developmental stage. Immediately freeze the tissue in liquid nitrogen to quench metabolic activity and store at -80°C until extraction.

-

Grinding: Grind the frozen tissue to a fine powder using a pre-chilled mortar and pestle or a cryogenic grinder.

-

Extraction Solvent: Prepare a pre-chilled extraction solvent of 70:30 methanol:water with 0.1% formic acid.

-

Extraction:

-

Weigh approximately 100 mg of the powdered plant material into a 2 mL microcentrifuge tube.

-

Add 1 mL of the pre-chilled extraction solvent.

-

Vortex the mixture vigorously for 20-30 seconds.

-

Centrifuge at 13,000 rpm for 20 minutes at 10°C.

-

Carefully collect the supernatant into a new tube for analysis.

-

If necessary, dilute the samples with the extraction solvent prior to analysis to fall within the linear range of the instrument.

-

UHPLC-MS/MS Quantification

-

Chromatography System: An Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer (e.g., a triple quadrupole or Q-TOF).

-

Column: A C18 reversed-phase column (e.g., Acquity BEH C18, 1.7 µm, 2.1 × 100 mm).

-

Mobile Phases:

-

Solvent A: Water with 0.1% formic acid.

-

Solvent B: Acetonitrile with 0.1% formic acid.

-

-

Gradient Elution:

-

0–3 min: Linear gradient from 2% to 20% B.

-

3–6 min: Linear gradient to 100% B.

-

6–8 min: Hold at 100% B.

-

8–10 min: Return to 2% B for column equilibration.

-

-

Flow Rate: 0.4 mL/min.

-

Mass Spectrometry:

-

Ionization: Electrospray ionization (ESI), typically in negative ion mode for benzoxazinoids.

-

Analysis: Use Multiple Reaction Monitoring (MRM) for targeted quantification. This involves selecting the specific precursor ion for this compound and one or more of its characteristic product ions to ensure specificity and sensitivity.

-

Conclusion

The induction of this compound from its precursor DIMBOA-Glc is a key, dynamically regulated component of the chemical defense system in several economically important grass species. This conversion is triggered by a wide array of both biotic and abiotic stressors and is mediated by specific signaling pathways, most notably involving jasmonic acid. The enhanced toxicity of this compound and its aglycone against various pests underscores its ecological significance. A thorough understanding of the regulatory networks and biosynthetic pathways governing this compound accumulation is essential for the development of pest-resistant crop varieties and may offer avenues for the discovery of novel bioactive compounds for pharmaceutical applications. The methodologies outlined in this guide provide a robust framework for the accurate quantification and further investigation of this important plant metabolite.

The Ecological Significance of HDMBOA-Glc in Plant-Insect Interactions: A Technical Guide

Abstract

2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) is a pivotal secondary metabolite in the chemical defense arsenal of gramineous plants, particularly maize. This technical guide provides an in-depth examination of the ecological relevance of this compound in mediating interactions between plants and insect herbivores. It synthesizes current research on its biosynthesis, mode of action, and the intricate signaling pathways governing its production. This document is intended for researchers, scientists, and professionals in drug development seeking a comprehensive understanding of this important plant defense compound.

Introduction

Plants have evolved a sophisticated array of chemical defenses to deter herbivores. Among these, benzoxazinoids (BXs) are a well-characterized class of indole-derived secondary metabolites predominantly found in the grass family (Poaceae), including economically important crops like maize, wheat, and rye.[1] this compound is a key benzoxazinoid that plays a crucial role in induced defense against a broad spectrum of insect pests.[2] Unlike constitutively produced benzoxazinoids such as DIMBOA-Glc, the accumulation of this compound is often triggered by herbivore feeding or pathogen attack, representing a dynamic and potent defensive response.[3][4]

This guide will explore the multifaceted role of this compound, from its direct and indirect defensive functions to the counter-adaptations evolved by insect herbivores.

The Two-Step Activation of this compound Defense

The defensive efficacy of this compound relies on a two-step activation mechanism that is spatially separated within the plant tissues until damage occurs.

-

Step 1: Storage of the Inactive Glucoside: this compound is stored in its inactive, glucosylated form primarily in the cell vacuole.[3] In this stable form, it is not toxic to the plant itself.

-

Step 2: Enzymatic Activation upon Tissue Damage: When an insect herbivore feeds on the plant, the cellular compartmentalization is disrupted. This brings this compound into contact with β-glucosidases, which are located in the plastids and cell walls.[3][5] These enzymes rapidly hydrolyze the glucose moiety from this compound, releasing the unstable and highly toxic aglycone, 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one (HDMBOA).[5]

The released HDMBOA is a potent deterrent and toxin to a variety of insect herbivores.[5] This rapid activation system ensures that the toxic compound is only produced at the site of attack, minimizing metabolic costs and autotoxicity to the plant.

Quantitative Data on this compound

The concentration of this compound in plant tissues is highly variable and depends on the plant variety, developmental stage, and the presence of biotic or abiotic stressors. The following tables summarize quantitative data from various studies.

Table 1: Concentration of this compound in Maize Tissues

| Maize Variety | Tissue | Condition | This compound Concentration (µg/g FW) | Reference |

| B73 | Seedling Leaves | Low constitutive levels | Low | [6] |

| Mo17 | Seedling Leaves | Low constitutive levels | Low | [6] |

| Delprim | Leaves | Inducible | Strongly inducible | [7] |

| Delprim | Roots | Constitutive | Constitutively produced | [7] |

| Jubilee | Roots | Mock inoculation | ~1.5 | [8] |

| Jubilee | Roots | Pseudomonas putida KT2440 inoculation | ~2.5 | [8] |

| Unspecified | Leaves | Mock (clip cages) | ~0.2 | [9] |

| Unspecified | Leaves | Rhopalosiphum padi infested (48h) | ~0.4 | [9] |

| Unspecified | Apoplastic fluid | Mock (clip cages) | Not detected | [9] |

| Unspecified | Apoplastic fluid | Rhopalosiphum padi infested (48h) | ~0.02 | [9] |

Table 2: Effects of this compound on Insect Herbivores

| Insect Species | Bioassay Type | Compound/Concentration | Observed Effect | Reference |

| Spodoptera frugiperda | Artificial diet | 500 µg/g this compound | No significant effect on weight gain alone.[10] | [10] |

| Spodoptera littoralis | Artificial diet | 500 µg/g this compound | No significant effect on weight gain alone.[10] | [10] |

| Spodoptera frugiperda | Artificial diet with plant extract | 500 µg/g this compound | Significant reduction in weight gain.[10] | [10] |

| Spodoptera littoralis | Artificial diet with plant extract | 500 µg/g this compound | Significant reduction in weight gain.[10] | [10] |

| Rhopalosiphum maidis | Artificial diet | 2 mM this compound | Significantly reduced progeny production and survival.[7] | [7] |

| Metopolophium dirhodum | Artificial diet | LD₅₀ | Five-fold lower LD₅₀ than DIMBOA-Glc.[7] | [7] |

Signaling Pathways and Regulation of this compound Biosynthesis

The production of this compound is tightly regulated and induced by various biotic stresses, with the jasmonic acid (JA) signaling pathway playing a central role.[1][2]

Herbivore feeding or pathogen attack triggers a rapid increase in JA levels.[11] This hormonal surge activates a signaling cascade that leads to the upregulation of genes involved in benzoxazinoid biosynthesis, particularly those responsible for the conversion of DIMBOA-Glc to this compound.[2][11] The key enzymes in this conversion are a group of O-methyltransferases (OMTs), including BX10, BX11, and BX12 in maize.[2]

Experimental Protocols

Extraction and Quantification of Benzoxazinoids

A standardized protocol is crucial for the accurate analysis of this compound and other benzoxazinoids.

Sample Preparation and Extraction:

-

Tissue Collection: Harvest plant material (e.g., leaves, roots) and immediately freeze in liquid nitrogen to halt metabolic processes.

-

Grinding: Grind the frozen tissue to a fine powder using a mortar and pestle or a cryogenic grinder.

-

Extraction:

-

Weigh approximately 100 mg of the powdered tissue into a microcentrifuge tube.

-

Add 1 mL of pre-chilled extraction solvent (e.g., 70:30 methanol:water with 0.1% formic acid).[6]

-

Vortex vigorously for 20 seconds.

-

Centrifuge at 13,000 rpm for 20 minutes at 10°C.[6]

-

Collect the supernatant for analysis.

-

LC-MS/MS Analysis:

-

Instrumentation: Utilize an Ultra-High-Performance Liquid Chromatography (UHPLC) system coupled to a tandem mass spectrometer.[6]

-

Column: A C18 reversed-phase column is typically used.[6]

-

Mobile Phases: A gradient of water with 0.1% formic acid (Solvent A) and acetonitrile with 0.1% formic acid (Solvent B) is commonly employed.[6]

-

Quantification: Use Multiple Reaction Monitoring (MRM) for targeted and sensitive quantification of this compound, with specific precursor-product ion transitions.[6]

Insect Bioassays

Artificial Diet Assays:

-

Diet Preparation: Prepare a standard artificial diet for the insect species being tested.

-

Incorporation of Test Compound: Incorporate this compound at various concentrations into the diet. For experiments mimicking the plant's defense system, a crude plant extract containing β-glucosidases can be added.[10]

-

Insect Rearing: Place neonate larvae or adult insects on the diet in a controlled environment (temperature, humidity, photoperiod).

-

Data Collection: Monitor and record parameters such as larval weight gain, development time, survival rate, and feeding deterrence.[7][10]

Whole Plant Assays:

-

Plant Growth: Grow plants to the desired developmental stage under controlled conditions.

-

Insect Infestation: Confine insects to a specific leaf or the whole plant using clip cages or mesh bags.[7]

-

Data Collection: After a set period, count the number of surviving insects and their progeny. Assess the amount of feeding damage to the plant.[7]

Experimental Workflow

The following diagram illustrates a typical experimental workflow for investigating the role of this compound in plant-insect interactions.

Conclusion

This compound is a critical component of the inducible chemical defense system in maize and other grasses. Its two-step activation mechanism provides an effective and targeted defense against insect herbivores. The regulation of its biosynthesis through the jasmonic acid signaling pathway highlights the intricate molecular responses of plants to biotic stress. A thorough understanding of the ecological relevance and molecular underpinnings of this compound is essential for the development of novel strategies for crop protection and for exploring its potential in other applications. Future research should continue to unravel the diversity of benzoxazinoid metabolism across different plant species and their roles in shaping complex ecological interactions.

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. Plant defense and herbivore counter-defense: benzoxazinoids and insect herbivores - PMC [pmc.ncbi.nlm.nih.gov]

- 4. Biosynthesis of 8-O-Methylated Benzoxazinoid Defense Compounds in Maize - PMC [pmc.ncbi.nlm.nih.gov]

- 5. researchgate.net [researchgate.net]

- 6. benchchem.com [benchchem.com]

- 7. Natural Variation in Maize Aphid Resistance Is Associated with 2,4-Dihydroxy-7-Methoxy-1,4-Benzoxazin-3-One Glucoside Methyltransferase Activity - PMC [pmc.ncbi.nlm.nih.gov]

- 8. researchgate.net [researchgate.net]

- 9. researchgate.net [researchgate.net]

- 10. researchgate.net [researchgate.net]

- 11. benchchem.com [benchchem.com]

Methodological & Application

Protocol for the Extraction of HDMBOA-Glc from Plant Tissue: Application Notes for Researchers

Authored for researchers, scientists, and drug development professionals, this document provides a detailed protocol for the extraction of 2-hydroxy-4,7-dimethoxy-1,4-benzoxazin-3-one glucoside (HDMBOA-Glc) from plant tissue. It includes comprehensive experimental procedures, quantitative data, and visual diagrams of the biosynthetic pathway and experimental workflow.

Introduction

This compound is a naturally occurring benzoxazinoid found in various plants, particularly in grasses like maize and wheat.[1] As a stable glucoside, it is primarily stored in the vacuoles of plant cells.[2] This compartmentalization prevents autotoxicity to the plant.[2] Upon tissue damage, such as from herbivore feeding or pathogen attack, this compound comes into contact with β-glucosidases located in the plastids and cell walls.[1][2] This enzymatic hydrolysis releases the unstable aglycone, HDMBOA, which rapidly degrades into toxic compounds that deter pests and pathogens.[2] The accurate quantification of this compound is crucial for understanding plant defense mechanisms and for potential applications in drug development. This protocol outlines a robust method for its extraction and subsequent analysis.

Data Presentation

The concentration of this compound and related benzoxazinoids can vary significantly depending on the plant's developmental stage, genetic background, and exposure to biotic and abiotic stresses.[2] The following tables summarize quantitative data from various studies.

| Plant | Treatment | Tissue | Compound | Concentration (µg/g fresh weight) | Reference |

| Maize (Zea mays) | Mock | Whole Leaf | This compound | ~5 | [3] |

| Maize (Zea mays) | Rhopalosiphum padi infestation (48h) | Whole Leaf | This compound | ~15 | [3] |

| Maize (Zea mays) | Mock | Apoplastic Fluid | This compound | Not Detected | [3] |

| Maize (Zea mays) | Rhopalosiphum padi infestation (48h) | Apoplastic Fluid | This compound | ~0.8 | [3] |

| Maize (Zea mays) | Mock Inoculation | Roots | This compound | ~0.2 | [4] |

| Maize (Zea mays) | Pseudomonas putida KT2440 Inoculation | Roots | This compound | ~0.4 | [4] |

| Plant | Treatment | Compound | Observation | Reference |

| Maize (Zea mays) | Fungal Inoculation (Bipolaris maydis) | This compound | Accumulation reached a maximum at 48h | [5] |

| Maize (Zea mays) | Rice armyworm larvae feeding | This compound | Accumulation observed | [5] |

| Maize (Zea mays) | Chitosan treatment | This compound | Increased levels in whole-tissue and apoplastic extracts | [3][6] |

| Wheat | Sitobion avenae feeding | This compound | Significantly increased levels | [7] |

Experimental Protocols

This protocol is adapted from established methods for the analysis of benzoxazinoids in maize and wheat.[8][9]

Materials

-

Plant tissue (e.g., leaves, roots)

-

Liquid nitrogen

-

Pre-chilled mortar and pestle or cryogenic grinder

-

Microcentrifuge tubes

-

Vortex mixer

-

Centrifuge (capable of 13,000 rpm and 10°C)

-

Extraction Solvent: 70:30 (v/v) mixture of methanol (HPLC grade) and water (Milli-Q) containing 0.1% formic acid (LC-MS grade).[2][8][10]

-

HPLC or UHPLC system coupled to a Mass Spectrometer (MS)

Protocol 1: Standard Methanol-Based Extraction

This protocol is suitable for the routine extraction and quantification of this compound.

-

Sample Preparation:

-

Extraction:

-

Weigh approximately 100 mg of the frozen plant powder into a microcentrifuge tube.[2][8][10]

-

Centrifuge the sample at 13,000 rpm for 20 minutes at 10°C to pellet solid debris.[2][9][10]

-

Carefully collect the supernatant for LC-MS analysis.[2][9] If necessary, dilute the samples 1:10 with the extraction solvent prior to analysis.[2][11]

-

Protocol 2: Pressurized Liquid Extraction (PLE)

This protocol is an alternative method that can be optimized for different plant matrices.

-

Sample Preparation:

-

PLE Procedure:

-

Mix the powdered plant material with an inert material like diatomaceous earth.[8]

-

Pack the mixture into the extraction cell.[8]

-

Perform the extraction using methanol with 1% acetic acid as the solvent.[8]

-

Optimize extraction parameters such as temperature (e.g., 70°C to 150°C) and pressure (e.g., 1500 psi).[8]

-

Collect the extract for further purification and analysis.

-

Quantification by LC-MS

A general framework for the analysis of benzoxazinoids by LC-MS is provided below.[2][9]

-

Instrumentation: A Liquid Chromatography system coupled with a Mass Spectrometer (e.g., UPLC-Triple Quadrupole MS or LC-qTOF).[2]

-

LC Conditions (Example):

-

Quantification: Absolute quantities of this compound can be determined using a standard curve of the purified compound.[2] For semi-quantification, a standard curve of a structurally related compound can be used.[2][10]

Visualizations

Biosynthetic Pathway of this compound

The biosynthesis of benzoxazinoids in maize is a well-characterized pathway that originates from indole-3-glycerol phosphate.[12][13] A series of enzymatic reactions leads to the formation of DIMBOA-Glc, a key precursor to this compound.[13] The conversion of DIMBOA-Glc to this compound is catalyzed by O-methyltransferases.[13]

Caption: Biosynthesis and storage of this compound in plant cells.

Experimental Workflow for this compound Extraction

The following diagram illustrates the key steps in the extraction and analysis of this compound from plant tissue.

Caption: Experimental workflow for the extraction of this compound.

Troubleshooting and Optimization

-

Low Yield: To prevent enzymatic degradation, ensure immediate flash-freezing of plant material and maintain frozen conditions during grinding.[1] Use pre-chilled solvents for extraction.[1] Incomplete extraction can be addressed by increasing the extraction time or performing sequential extractions.[1]

-

Degradation: this compound is susceptible to degradation by endogenous β-glucosidases upon tissue disruption.[1] Working quickly and at low temperatures is crucial.[8]

-

Storage: Store the final extract at low temperatures (-20°C or -80°C) to prevent chemical or residual enzymatic degradation over time.[1][8]

References

- 1. benchchem.com [benchchem.com]

- 2. benchchem.com [benchchem.com]

- 3. researchgate.net [researchgate.net]

- 4. researchgate.net [researchgate.net]

- 5. Accumulation of this compound is induced by biotic stresses prior to the release of MBOA in maize leaves - PubMed [pubmed.ncbi.nlm.nih.gov]

- 6. uu.nl [uu.nl]

- 7. mdpi.com [mdpi.com]

- 8. benchchem.com [benchchem.com]

- 9. benchchem.com [benchchem.com]

- 10. iris.unito.it [iris.unito.it]

- 11. Isolation and Structure Determination of Drought-Induced Multihexose Benzoxazinoids from Maize (Zea mays) - PMC [pmc.ncbi.nlm.nih.gov]

- 12. benchchem.com [benchchem.com]